5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and isopropylamine.
Formation of Intermediate: The initial step involves the reaction of 4-fluoroaniline with isopropylamine under controlled conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the benzimidazole ring structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogen atoms replacing the fluorine atom.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions such as iron.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The isopropyl group contributes to the compound’s lipophilicity, facilitating its penetration into biological membranes. The benzimidazole ring structure allows the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one: Similar structure with a methyl group instead of an isopropyl group.
5-Fluoro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one: Similar structure with an ethyl group instead of an isopropyl group.
5-Fluoro-1-propyl-1H-benzo[d]imidazol-2(3H)-one: Similar structure with a propyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one lies in its specific combination of a fluorine atom and an isopropyl group, which enhances its chemical stability, lipophilicity, and potential biological activity compared to similar compounds with different alkyl groups.
Properties
IUPAC Name |
6-fluoro-3-propan-2-yl-1H-benzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-6(2)13-9-4-3-7(11)5-8(9)12-10(13)14/h3-6H,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZQYRNKEDLHCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)F)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301185696 | |
Record name | 5-Fluoro-1,3-dihydro-1-(1-methylethyl)-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301185696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146366-01-0 | |
Record name | 5-Fluoro-1,3-dihydro-1-(1-methylethyl)-2H-benzimidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146366-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-1,3-dihydro-1-(1-methylethyl)-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301185696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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